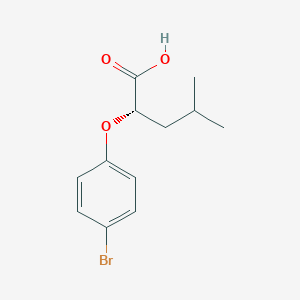

(2S)-2-(4-Bromophenoxy)-4-methylpentanoic acid

Description

Properties

IUPAC Name |

(2S)-2-(4-bromophenoxy)-4-methylpentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrO3/c1-8(2)7-11(12(14)15)16-10-5-3-9(13)4-6-10/h3-6,8,11H,7H2,1-2H3,(H,14,15)/t11-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFFCUQMYLISORE-NSHDSACASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)OC1=CC=C(C=C1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)OC1=CC=C(C=C1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-(4-Bromophenoxy)-4-methylpentanoic acid typically involves the reaction of 4-bromophenol with a suitable chiral precursor. One common method is the esterification of 4-bromophenol with (S)-2-chloropropionic acid, followed by hydrolysis to yield the desired product. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and a solvent like dichloromethane.

Industrial Production Methods: Industrial production of this compound may involve large-scale esterification reactions followed by purification steps such as recrystallization or chromatography to ensure high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: (2S)-2-(4-Bromophenoxy)-4-methylpentanoic acid can undergo oxidation reactions to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the bromophenoxy group to a phenol group.

Substitution: The bromine atom in the bromophenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of phenol derivatives.

Substitution: Formation of various substituted phenoxy derivatives.

Scientific Research Applications

Chemistry: (2S)-2-(4-Bromophenoxy)-4-methylpentanoic acid is used as a building block in organic synthesis, particularly in the development of chiral molecules and pharmaceuticals.

Biology: In biological research, this compound can be used to study enzyme interactions and receptor binding due to its chiral nature and functional groups.

Medicine: Potential applications in medicinal chemistry include the development of new drugs targeting specific enzymes or receptors. Its bromophenoxy group can enhance binding affinity and specificity.

Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2S)-2-(4-Bromophenoxy)-4-methylpentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenoxy group can enhance binding interactions through halogen bonding, while the chiral center can provide stereospecificity. These interactions can modulate the activity of the target molecules, leading to desired biological or chemical effects.

Comparison with Similar Compounds

3-(Dodecanoyloxy)-2-(isobutyryloxy)-4-methylpentanoic Acid

- Structure: Features ester groups at positions 2 (isobutyryloxy) and 3 (dodecanoyloxy) on the 4-methylpentanoic acid backbone.

- Activity : Exhibits potent antibacterial activity against Gram-positive bacteria, particularly Staphylococcus aureus (MIC = 3.12 μg/mL). The laurate chain and ester groups synergistically enhance membrane disruption and bacterial growth inhibition .

- Comparison: Unlike the bromophenoxy substituent in the target compound, the ester groups in this analog increase hydrophobicity and may improve penetration through bacterial membranes.

(S,S)-2-(1-Carboxy-2-(3-(3,5-Dichlorobenzyl)-3H-imidazol-4-yl)-ethylamino)-4-methylpentanoic Acid (GL1001)

- Structure: Contains a complex amino-ethylimidazole substituent with a 3,5-dichlorobenzyl group.

- Activity : Functions as an ACE2 inhibitor, attenuating experimental colitis in murine models. Its mechanism involves modulating inflammatory pathways, similar to sulfasalazine .

- Comparison: The dichlorobenzyl and imidazole groups introduce steric bulk and hydrogen-bonding capacity, contrasting with the planar bromophenoxy group in the target compound. This structural difference suggests divergent biological targets (anti-inflammatory vs.

(2S)-2-[(1-Benzothiophen-2-yl)formamido]-4-methylpentanoic Acid

- Structure : Substituted with a benzothiophene moiety at position 2.

- Activity: No direct activity data provided, but benzothiophene derivatives are often explored in anticancer and antiviral research due to their aromatic and heterocyclic properties.

- Comparison: The benzothiophene group may enhance π-π stacking interactions with aromatic residues in enzymes or receptors, unlike the bromophenoxy group, which prioritizes halogen bonding and lipophilicity .

(2S)-2-[4-(Boc-Amino)-2-Oxo-1-Pyrrolidinyl]-4-methylpentanoic Acid

- Structure: Includes a Boc-protected amino group and a pyrrolidinyl ring.

- Activity : Likely used in peptide synthesis or as a protease inhibitor due to its steric protection and amide bond mimicry.

- Comparison: The Boc group and pyrrolidinyl ring introduce steric hindrance and hydrogen-bonding sites, contrasting with the bromophenoxy group’s simpler topology.

Structural and Functional Analysis Table

| Compound Name | Key Substituents | Biological Activity | MIC or IC50 (if available) | Key Structural Features |

|---|---|---|---|---|

| (2S)-2-(4-Bromophenoxy)-4-methylpentanoic acid | 4-Bromophenoxy | Not reported (structural analog data) | N/A | Chiral center, halogenated aromatic group |

| 3-(Dodecanoyloxy)-2-(isobutyryloxy)-4-methylpentanoic acid | Dodecanoyloxy, isobutyryloxy | Antibacterial (Gram-positive bacteria) | 3.12 μg/mL (S. aureus) | Ester groups, long alkyl chain |

| GL1001 | Dichlorobenzyl-imidazole | ACE2 inhibition (anti-inflammatory) | Comparable to sulfasalazine | Bulky heterocyclic, chlorinated aromatic |

| (2S)-2-[(1-Benzothiophen-2-yl)formamido]-4-methylpentanoic acid | Benzothiophene | Not reported | N/A | Heterocyclic aromatic, amide bond |

Biological Activity

(2S)-2-(4-Bromophenoxy)-4-methylpentanoic acid is a compound that has garnered attention in pharmaceutical research due to its potential biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by comprehensive data tables and research findings.

Chemical Structure and Properties

The compound's structure is characterized by a bromophenoxy group attached to a methylpentanoic acid backbone. This specific configuration may influence its interaction with biological targets, affecting its efficacy in various applications.

Antimicrobial Properties

Research indicates that (2S)-2-(4-Bromophenoxy)-4-methylpentanoic acid exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including multidrug-resistant Gram-positive bacteria. The minimum inhibitory concentration (MIC) values for this compound range from 2 to 4 µg/mL against several pathogens, demonstrating its potential as an effective antibacterial agent .

Table 1: Antimicrobial Activity of (2S)-2-(4-Bromophenoxy)-4-methylpentanoic acid

| Bacterial Strain | MIC (µg/mL) | Resistance Type |

|---|---|---|

| Staphylococcus aureus | 2 | Multidrug-resistant |

| Enterococcus faecalis | 3 | Multidrug-resistant |

| Streptococcus pneumoniae | 4 | Sensitive |

Anticancer Activity

In addition to its antimicrobial properties, (2S)-2-(4-Bromophenoxy)-4-methylpentanoic acid has been investigated for anticancer activity. Preliminary studies suggest that the compound may induce apoptosis in cancer cells through the modulation of specific signaling pathways. The bromophenoxy group is hypothesized to play a critical role in enhancing the compound's interaction with cellular targets involved in cancer progression .

The biological activity of (2S)-2-(4-Bromophenoxy)-4-methylpentanoic acid can be attributed to its ability to interact with various enzymes and receptors. The bromophenoxy moiety likely facilitates binding to target proteins, influencing their function and leading to downstream effects on cell proliferation and survival. This interaction may also involve the formation of hydrogen bonds with biological macromolecules, modulating biochemical pathways relevant to both antimicrobial and anticancer activities .

Case Study 1: Antibacterial Efficacy

A study conducted on the antibacterial efficacy of (2S)-2-(4-Bromophenoxy)-4-methylpentanoic acid demonstrated its effectiveness against clinical isolates of resistant bacteria. The study highlighted that this compound could serve as a promising lead for the development of new antibiotics targeting resistant strains .

Case Study 2: Cancer Cell Line Studies

In vitro experiments with various cancer cell lines showed that (2S)-2-(4-Bromophenoxy)-4-methylpentanoic acid induced significant cytotoxic effects. The compound was found to inhibit cell viability in a dose-dependent manner, suggesting its potential as an anticancer therapeutic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.